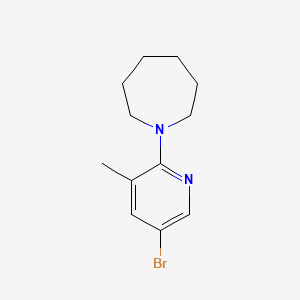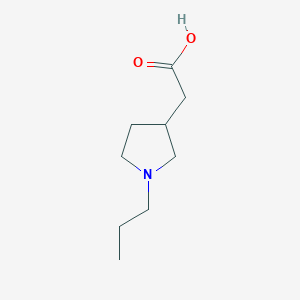
3-(4-Methyl-2-nitrophenoxy)azetidine
Vue d'ensemble
Description
3-(4-Methyl-2-nitrophenoxy)azetidine is a chemical compound with the molecular formula C10H12N2O3 . It is a type of azetidine, a class of organic compounds that contain a four-membered ring with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 3-(4-Methyl-2-nitrophenoxy)azetidine consists of a four-membered azetidine ring attached to a phenyl ring through an oxygen atom . The phenyl ring is substituted with a methyl group and a nitro group .Applications De Recherche Scientifique
Synthesis of 3,3-Diarylazetidines : Azetidines are significant in drug discovery due to their unique chemical space. The synthesis of 3,3-diarylazetidines from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts reaction has been reported. These azetidines can be further modified into drug-like compounds (C. Denis et al., 2018).
Spectroscopic Properties of Long-Chain Azetidine Fatty Esters : The synthesis and spectral analysis (including NMR and infrared spectroscopy) of long-chain aza, aziridine, and azetidine fatty esters have been studied, providing insight into the structural characteristics of these compounds (M. S. F. Lie Ken Jie & M. S. K. Syed-rahmatullah, 1992).
Antiproliferative Activity on Cancer Cell Lines : Research into 3-chloro-azetidin-2-one derivatives shows interesting antiproliferative activity on human breast cancer cell lines, indicating potential applications in cancer treatment (A. Chimento et al., 2013).
Biodegradation of Environmental Contaminants : A study on the biodegradation and chemotaxis of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 highlights the environmental applications of these compounds in degrading toxic substances (B. Bhushan et al., 2000).
Synthesis of Chiral Bicyclic Azetidine Derivatives : Research on the synthesis of chiral bicyclic azetidine derivatives and their structural analysis using X-ray crystallography contributes to our understanding of the stereochemistry of these compounds (A. Barrett et al., 2002).
Synthesis of Schiff’s Bases and Azetidinones : A study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone reveals their potential as antidepressant and nootropic agents (Asha B. Thomas et al., 2016).
Orientations Futures
Azetidines and their derivatives have been the subject of numerous studies due to their presence in various natural and synthetic compounds that possess a broad spectrum of biological properties . Future research may focus on the development of new synthetic methods and the exploration of their biological activities .
Propriétés
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-10(9(4-7)12(13)14)15-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYPEAPXRXPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-nitrophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)








![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)